2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol

Description

BenchChem offers high-quality 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-4-(chloromethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-9(2,3)8-11-6(5-10)4-7(13)12-8/h4H,5H2,1-3H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCJXOQFNHHFMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=O)N1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381891 |

Source

|

| Record name | 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94171-08-1 |

Source

|

| Record name | 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol, a valuable heterocyclic intermediate in contemporary drug discovery and development. The document is structured to provide not only a step-by-step methodology but also the underlying chemical principles and practical insights essential for successful execution in a research setting.

Introduction and Strategic Overview

2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol is a key building block characterized by a pyrimidine core functionalized with a sterically hindering tert-butyl group, a reactive chloromethyl moiety, and a versatile hydroxyl group. This specific combination of functional groups makes it an attractive precursor for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. The tert-butyl group can enhance metabolic stability and modulate binding pocket interactions, while the chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse side chains.

The synthesis strategy detailed herein is based on the classical and robust Pinner pyrimidine synthesis, which involves the cyclocondensation of an amidine with a β-ketoester.[1][2] This approach is widely utilized for its efficiency and reliability in constructing the pyrimidine ring system. In this specific application, pivalamidine (2,2-dimethylpropanimidamide) provides the tert-butyl-substituted N-C-N fragment, while ethyl 4-chloro-3-oxobutanoate serves as the C-C-C backbone, incorporating the eventual chloromethyl and hydroxyl functionalities.

Reaction Mechanism: The Pinner Cyclocondensation

The formation of the pyrimidin-4-ol ring proceeds through a well-established base-catalyzed condensation-cyclization mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Amidine Activation: The reaction is initiated by a base (e.g., sodium ethoxide), which deprotonates the pivalamidine hydrochloride salt to generate the free pivalamidine. This uncharged form is a potent binucleophile.

-

Initial Nucleophilic Attack: One of the nitrogen atoms of the free amidine performs a nucleophilic attack on the more electrophilic ketone carbonyl of the ethyl 4-chloro-3-oxobutanoate. This forms a tetrahedral intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then attacks the ester carbonyl group in an intramolecular fashion. This step leads to the formation of a six-membered ring.

-

Elimination and Tautomerization: The cyclic intermediate subsequently eliminates a molecule of ethanol. The resulting dihydropyrimidinone rapidly tautomerizes to the more thermodynamically stable aromatic pyrimidin-4-ol product.[3]

Detailed Synthesis Protocol

This protocol is designed for the gram-scale synthesis of the target compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents | Moles (mmol) | Amount | Purity | Supplier |

| Pivalamidine hydrochloride | 136.62 | 1.0 | 50.0 | 6.83 g | ≥97% | Commercial |

| Ethyl 4-chloro-3-oxobutanoate | 164.59 | 1.05 | 52.5 | 8.64 g | ≥95% | Commercial |

| Sodium Ethoxide (NaOEt) | 68.05 | 2.1 | 105.0 | 7.15 g | ≥96% | Commercial |

| Ethanol (anhydrous) | 46.07 | - | - | 200 mL | 200 proof | Commercial |

| Acetic Acid (glacial) | 60.05 | - | - | ~10 mL | ACS Grade | Commercial |

| Deionized Water | 18.02 | - | - | As needed | - | - |

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol.

Step-by-Step Procedure

-

Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Charge the flask with 200 mL of anhydrous ethanol.

-

Base Preparation: Under a gentle stream of nitrogen, carefully add sodium ethoxide (7.15 g, 105.0 mmol) to the ethanol. Stir the mixture at room temperature until the sodium ethoxide is completely dissolved. Causality Note: The use of two equivalents of base is crucial. The first equivalent neutralizes the hydrochloride salt of the amidine, and the second promotes the condensation and cyclization by ensuring the reaction medium remains basic.

-

Addition of Reactants: To the stirred sodium ethoxide solution, add pivalamidine hydrochloride (6.83 g, 50.0 mmol) in one portion. Follow this with the dropwise addition of ethyl 4-chloro-3-oxobutanoate (8.64 g, 52.5 mmol) over approximately 15 minutes. A slight exotherm may be observed. Causality Note: A slight excess of the β-ketoester is used to ensure the complete consumption of the more valuable amidine starting material.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Product Isolation: After the reaction is complete, cool the mixture to 0-5 °C in an ice bath. Slowly neutralize the basic solution by adding glacial acetic acid dropwise until the pH is approximately 6-7. A thick white precipitate will form.

-

Filtration and Washing: Stir the cold slurry for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then cold ethanol (1 x 30 mL). Causality Note: Washing with water removes inorganic salts (sodium acetate, sodium chloride), while the cold ethanol wash removes residual unreacted starting materials and organic byproducts.

-

Drying: Transfer the white solid to a drying dish and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is typically in the range of 70-85%.

Characterization

The identity and purity of the final product, 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol (CAS 94171-08-1), should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the chemical structure and proton environment.

-

¹³C NMR: To verify the carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₃ClN₂O, MW: 200.67 g/mol ).[4]

-

Melting Point: To assess purity.

Safety and Handling

-

Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

-

Ethyl 4-chloro-3-oxobutanoate: A lachrymator and skin irritant. Handle with care in a fume hood.

-

Pivalamidine hydrochloride: May cause skin and eye irritation.

-

Ethanol: Highly flammable. Avoid open flames and ensure proper grounding of equipment.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.

References

- Chemchart. Ethyl 4,4-dimethyl-3-oxopentanoate (17094-34-7).

- Organic & Biomolecular Chemistry (RSC Publishing). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation.

- Organic Chemistry Portal. Pyrimidine synthesis.

- ResearchGate. Modified Pinner reaction with β-keto esters 45 and amidines 39.

- Google Patents. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol stands as a significant heterocyclic compound within the vast landscape of medicinal chemistry and drug discovery. Its structural architecture, featuring a pyrimidin-4-ol core substituted with a sterically demanding tert-butyl group and a reactive chloromethyl moiety, renders it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. The pyrimidine scaffold is a cornerstone in numerous pharmaceuticals, owing to its ability to mimic the purine and pyrimidine bases of DNA and RNA, thereby interacting with a multitude of biological targets. The strategic placement of the tert-butyl group can enhance metabolic stability and modulate lipophilicity, while the chloromethyl group serves as a key handle for further chemical elaboration, enabling the construction of complex molecular entities. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol, alongside detailed protocols for its empirical characterization, empowering researchers to unlock its full potential in their scientific endeavors.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol is identified by the Chemical Abstracts Service (CAS) number 94171-08-1 . Its molecular formula is C₉H₁₃ClN₂O , corresponding to a molecular weight of 200.67 g/mol .

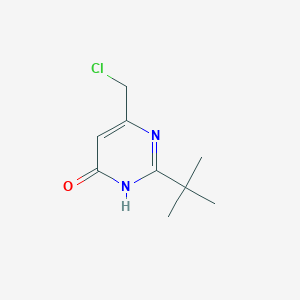

The structural representation of this molecule is paramount to understanding its chemical behavior.

Figure 1: Chemical structure of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol.

It is important to note that pyrimidin-4-ol derivatives can exist in tautomeric forms, namely the -ol and -one forms. The equilibrium between these tautomers is influenced by factors such as the solvent, pH, and temperature. For the purpose of this guide, the pyrimidin-4-ol tautomer is depicted.

Physicochemical Data at a Glance

A summary of the available and predicted physicochemical properties of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol is presented in the table below. It is crucial to recognize that while some data is reported from chemical suppliers, other values are predicted and await experimental confirmation.

| Property | Value | Source |

| CAS Number | 94171-08-1 | Public Record |

| Molecular Formula | C₉H₁₃ClN₂O | Public Record |

| Molecular Weight | 200.67 g/mol | Calculated |

| Boiling Point | 275.7 °C at 760 mmHg | Predicted |

| Density | 1.19 g/cm³ | Predicted |

| Refractive Index | 1.544 | Predicted |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

Given the scarcity of comprehensive experimental data for 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol, this section provides detailed, field-proven protocols for the empirical determination of its key physicochemical properties.

Workflow for Physicochemical Characterization

Figure 2: A generalized workflow for the comprehensive physicochemical and spectroscopic characterization of a novel chemical entity.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

-

Rationale: A sharp melting range (typically < 2 °C) is indicative of a pure compound. Broad melting ranges often suggest the presence of impurities.

Solubility Profiling

Understanding the solubility of a compound in various solvents is critical for its application in synthesis, purification, and biological assays.

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Solvent Selection: Choose a range of relevant solvents, including but not limited to water, buffered aqueous solutions (e.g., pH 7.4 phosphate-buffered saline), methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Sample Addition: Add an excess amount of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

pKa Determination

The acid dissociation constant (pKa) is a crucial parameter for understanding the ionization state of a molecule at different pH values, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: UV-Metric Titration for pKa Determination

-

Instrumentation: Utilize a UV-Vis spectrophotometer equipped with a pH probe and an automated titrator.

-

Sample Preparation: Prepare a stock solution of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol in a suitable solvent (e.g., methanol or DMSO) and then dilute it into an aqueous solution containing a universal buffer system.

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH) over a wide pH range (e.g., pH 2 to 12).

-

Data Acquisition: Record the full UV-Vis spectrum at regular pH intervals throughout the titration.

-

Data Analysis: Analyze the changes in the UV-Vis absorbance at specific wavelengths as a function of pH. The pKa value corresponds to the pH at which the concentrations of the protonated and deprotonated forms of the molecule are equal, which can be determined from the inflection point of the titration curve.

-

Causality: The pyrimidin-4-ol moiety is expected to have an acidic proton, and the nitrogen atoms in the pyrimidine ring can exhibit basic properties. UV-metric titration is a powerful technique for determining the pKa of compounds with a chromophore in proximity to the ionizable group, as the electronic transitions are sensitive to changes in protonation state.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

tert-Butyl Group: A sharp singlet integrating to 9 protons, typically in the upfield region (δ 1.2-1.5 ppm).

-

Chloromethyl Group: A singlet integrating to 2 protons, expected to be in the range of δ 4.5-5.0 ppm due to the deshielding effect of the adjacent chlorine atom and the pyrimidine ring.

-

Pyrimidine Ring Proton: A singlet integrating to 1 proton, with its chemical shift being highly dependent on the tautomeric form and solvent. In the pyrimidin-4-ol form, this proton is typically found in the aromatic region.

-

OH/NH Proton: A broad singlet, the chemical shift of which is highly variable and dependent on concentration, temperature, and solvent. It may exchange with deuterium in D₂O.

Expected ¹³C NMR Spectral Features:

-

tert-Butyl Group: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Chloromethyl Group: A signal for the methylene carbon, shifted downfield due to the attached chlorine.

-

Pyrimidine Ring Carbons: Several signals in the aromatic/heteroaromatic region, with their chemical shifts influenced by the substituents. The carbon bearing the hydroxyl group will be significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound (200.67 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, arising from the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl group from the tert-butyl moiety, loss of the chloromethyl group, and other characteristic cleavages of the pyrimidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Spectral Features (KBr pellet or thin film):

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

N-H Stretch: If the pyrimidin-4-one tautomer is present, a band in the 3100-3500 cm⁻¹ region may be observed.

-

C-H Stretches: Absorptions around 2850-3000 cm⁻¹ corresponding to the sp³ hybridized carbons of the tert-butyl and chloromethyl groups.

-

C=N and C=C Stretches: A series of bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-O Stretch: An absorption in the 1200-1300 cm⁻¹ range.

-

C-Cl Stretch: A band typically found in the 600-800 cm⁻¹ region.

Safety, Handling, and Storage

As a chlorinated organic compound and a reactive intermediate, 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[1][2] Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[2]

-

Handling: Avoid contact with skin and eyes.[3] In case of contact, rinse immediately with plenty of water.[3] Avoid generating dust.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

Conclusion: A Foundation for Future Discovery

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol, a versatile building block in synthetic and medicinal chemistry. While a complete experimental dataset for this compound is not yet publicly available, the detailed protocols and predictive insights offered herein provide a solid foundation for its empirical characterization. By employing the methodologies outlined, researchers can confidently determine the key physicochemical parameters and spectroscopic fingerprint of this molecule, enabling its effective utilization in the design and synthesis of novel compounds with therapeutic potential. The continued investigation of such fundamental building blocks is paramount to the advancement of drug discovery and the development of new medicines to address unmet medical needs.

References

- Benchchem. (2025). Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine.

- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.

- Benchchem. (2025). Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione.

- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (2010). Safety Data Sheet.

- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.

- Angene Chemical. (2025). Safety Data Sheet.

- TCI Chemicals. (2025). Safety Data Sheet.

Sources

A Spectroscopic Investigation of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage established principles of spectroscopic interpretation for heterocyclic compounds and draw parallels with structurally related and well-characterized pyrimidine derivatives. The aim is to equip researchers with the foundational knowledge to predict, analyze, and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its analogues.

Introduction to the Spectroscopic Analysis of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in nucleic acids and its versatile biological activities.[1] Elucidating the structure of novel pyrimidine derivatives is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, each providing unique and complementary information about the molecular structure.[2]

This guide will follow a logical workflow for the spectroscopic analysis of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol, starting from the foundational principles of each technique and progressing to the interpretation of expected spectral features.

Caption: Workflow for the spectroscopic analysis of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic effects of the pyrimidine ring and its substituents.[3][4]

Key Expected Resonances:

-

tert-Butyl Protons: A sharp singlet, integrating to nine protons, is anticipated for the chemically equivalent methyl groups of the tert-butyl substituent. Due to the shielding effect of the alkyl group, this signal is expected to appear in the upfield region, typically around δ 1.3-1.5 ppm .

-

Chloromethyl Protons: A singlet, integrating to two protons, is expected for the methylene group attached to the chlorine atom. The electronegativity of the chlorine atom will deshield these protons, shifting their signal downfield to approximately δ 4.5-4.7 ppm .

-

Pyrimidine Ring Proton: The pyrimidine ring has one proton at the C5 position. Its chemical shift will be influenced by the nitrogen atoms and the substituents on the ring. It is expected to appear as a singlet in the aromatic region, likely around δ 6.0-6.5 ppm .

-

Hydroxyl Proton: The hydroxyl proton (or NH proton in the tautomeric amide form) will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, and can range from δ 10.0 to 13.0 ppm .

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.[5]

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C=N) | 165-170 | Quaternary carbon attached to two nitrogen atoms and the tert-butyl group. |

| C4 (C-OH) | 160-165 | Carbon atom of the enol or carbonyl group, significantly deshielded. |

| C6 (C-CH₂Cl) | 155-160 | Carbon attached to the chloromethyl group and a nitrogen atom. |

| C5 (CH) | 100-105 | The only protonated carbon on the pyrimidine ring. |

| tert-Butyl (quaternary) | 35-40 | The central carbon of the tert-butyl group. |

| tert-Butyl (methyls) | 28-32 | The three equivalent methyl carbons.[5] |

| Chloromethyl (CH₂Cl) | 40-45 | Carbon attached to the electronegative chlorine atom. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.[2]

Instrumentation:

-

Spectrometer: A 300-600 MHz NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[2]

-

Number of Scans (NS): 16-32 scans.[2]

-

Relaxation Delay (D1): 1-2 seconds.[2]

-

Acquisition Time (AQ): 2-4 seconds.[2]

-

Spectral Width (SW): -2 to 14 ppm.[2]

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to enhance sensitivity and simplify the spectrum.[2]

-

Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.[2]

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 0 to 200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6][7]

Key Expected Vibrational Bands:

-

O-H/N-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected, corresponding to the O-H stretching vibration of the hydroxyl group or the N-H stretch if the compound exists in its tautomeric pyrimidinone form.[6] Intramolecular hydrogen bonding can influence the shape and position of this band.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the tert-butyl and chloromethyl groups are expected just below 3000 cm⁻¹ (2850-3000 cm⁻¹ ).[8][9] If there is any aromatic character, a weak C-H stretch may appear just above 3000 cm⁻¹.[8]

-

C=O Stretch: If the pyrimidin-4-ol tautomerizes to the pyrimidin-4(3H)-one, a strong absorption band corresponding to the C=O stretch will be observed in the range of 1650-1700 cm⁻¹ .[6]

-

C=N and C=C Stretch: The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1450-1620 cm⁻¹ region.[6]

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹ , can be attributed to the C-Cl stretching vibration.[9]

Caption: Key regions in the IR spectrum for functional group identification.[8]

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sampling Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. Alternatively, a KBr pellet can be prepared.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum should be collected before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[10] The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Expected Molecular Ion and Fragmentation

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol (C₉H₁₃ClN₂O). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, respectively.

-

Key Fragmentation Pathways: The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents.[11][12]

-

Loss of a Methyl Radical: A common fragmentation pathway for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a fragment ion at [M-15]⁺.

-

Loss of the tert-Butyl Group: Cleavage of the bond between the pyrimidine ring and the tert-butyl group would lead to a fragment at [M-57]⁺.

-

Loss of the Chloromethyl Radical: Cleavage of the C-C bond between the pyrimidine ring and the chloromethyl group could result in the loss of a •CH₂Cl radical, giving a fragment at [M-49]⁺.

-

Ring Cleavage: Subsequent fragmentation of the pyrimidine ring can also occur, leading to a complex pattern of lower mass ions.[10]

-

Caption: Predicted major fragmentation pathways for 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a high-resolution mass spectrometer (HRMS) for accurate mass measurements.[10]

GC-MS Parameters:

-

Ionization Method: Electron Ionization (EI).[10]

-

Electron Energy: 70 eV.[10]

-

Ion Source Temperature: 200-250 °C.[10]

-

Mass Range: m/z 40-500.

Conclusion

The structural elucidation of novel pyrimidine derivatives is a critical step in the drug discovery pipeline. While direct experimental data for 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol is not widely available, a thorough understanding of the principles of NMR, IR, and MS spectroscopy, combined with knowledge of the characteristic behavior of pyrimidine compounds, allows for a robust prediction of its spectroscopic features. This guide provides a comprehensive framework for researchers to approach the spectroscopic characterization of this and related molecules, facilitating their research and development efforts. The proposed experimental protocols offer a starting point for obtaining high-quality data, which is essential for unambiguous structure determination.

References

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]

-

The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives - Canadian Science Publishing. Available at: [Link]

-

Mass Spectra of Nucleic Acid Derivatives. Pyrimidines - ACS Publications. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

-

The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. Available at: [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

-

IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available at: [Link]

-

Pyrimidine - Wikipedia. Available at: [Link]

-

A simple 1H nmr conformational study of some heterocyclic azomethines. Available at: [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. Available at: [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available at: [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - ResearchGate. Available at: [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]

-

Calculated vs . experimental IR spectrum of pyrimidine in CS 2... - ResearchGate. Available at: [Link]

-

Interpreting IR Spectra - Chemistry Steps. Available at: [Link]

-

One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. Available at: [Link]

-

Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Available at: [Link]

- EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents.

-

(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. Available at: [Link]

-

C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Aniline, 2,6-di-tert-butyl-4-methyl- - the NIST WebBook. Available at: [Link]

-

C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Phenol, 2,4,6-tri-tert-butyl- - the NIST WebBook. Available at: [Link]

-

Borneol, TBDMS derivative - the NIST WebBook. Available at: [Link]

-

2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem. Available at: [Link]

-

2-Tert-butyl-6-methylphenyl isocyanate - the NIST WebBook. Available at: [Link]

-

Product Name : tert-Butyl 2-((4S,6R)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Pharmaffiliates. Available at: [Link]

-

2-Propanol, 2-methyl- - the NIST WebBook. Available at: [Link]

-

6-tert-Butyl-2,4-dimethylphenol - the NIST WebBook. Available at: [Link]

-

Propane, 2-chloro-2-methyl- - the NIST WebBook. Available at: [Link]

-

2-Pentanol, 4-methyl- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. researchgate.net [researchgate.net]

- 5. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. article.sapub.org [article.sapub.org]

- 12. sphinxsai.com [sphinxsai.com]

solubility of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol in organic solvents

An In-depth Technical Guide to the Solubility of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Importance of Solubility

2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental component in numerous bioactive compounds and natural products, making its derivatives crucial in pharmaceutical and materials science research[1][2]. The solubility of such a compound in organic solvents is a critical parameter that influences its utility in various applications, from chemical synthesis and purification to formulation and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the .

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone in predicting solubility.[3] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3] The polarity of a molecule is determined by its structure, including the presence of polar functional groups and the overall molecular geometry.

Molecular Structure Analysis of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol:

-

Pyrimidine Core: The pyrimidine ring, with its two nitrogen atoms, is a polar heterocyclic system capable of hydrogen bonding.[4]

-

-OH (hydroxyl) group: The hydroxyl group at position 4 is a strong hydrogen bond donor and acceptor, significantly increasing the compound's polarity and favoring solubility in protic solvents like alcohols.

-

-Cl (chloro) group: The chloromethyl group introduces some polarity, but its primary effect is steric and it can participate in dipole-dipole interactions.

-

tert-Butyl group: The bulky, non-polar tert-butyl group at position 2 will decrease the overall polarity of the molecule and favor solubility in less polar or non-polar solvents.

Based on this structure, 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol is expected to exhibit a nuanced solubility profile. The presence of both polar (hydroxyl, pyrimidine nitrogens) and non-polar (tert-butyl) groups suggests that it may be soluble in a range of solvents with varying polarities.

Factors Influencing Solubility:

Several factors can influence the solubility of pyrimidine derivatives:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[4][5][6] This is because the dissolution process is often endothermic, requiring energy to overcome the crystal lattice forces of the solid.[5]

-

Solvent Polarity: The choice of solvent is critical. The solubility of pyrimidine derivatives is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.[5]

-

pH and Ionization: While more relevant for aqueous solutions, the acidic or basic nature of the compound can play a role in its interaction with certain organic solvents, especially in mixed solvent systems.[4]

Experimental Determination of Solubility

Given the lack of specific published data for 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol, experimental determination is necessary. A systematic approach involving both qualitative and quantitative methods is recommended.

Solvent Selection for Screening

A diverse range of organic solvents should be screened to establish a comprehensive solubility profile. These can be categorized by their polarity:

| Solvent Category | Examples |

| Protic Solvents | Methanol, Ethanol, Isopropanol |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) |

| Aprotic Nonpolar | Dichloromethane (DCM), Chloroform, Toluene, Hexane |

Qualitative Solubility Assessment

A simple and rapid method to start is a qualitative assessment of miscibility or solubility.[3]

Protocol for Qualitative Solubility Test:

-

Add approximately 1-2 mg of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol to a small, dry test tube.

-

Add 0.1 mL of the selected organic solvent.

-

Vortex or shake the test tube vigorously for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble" in that solvent at that approximate concentration.

-

If the solid does not dissolve, the compound is "insoluble" or "sparingly soluble."

This initial screening helps to quickly identify promising solvents for further quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[7]

Protocol for Shake-Flask Solubility Determination:

-

Add an excess amount of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol to a sealed vial containing a known volume of the chosen solvent. An excess is necessary to ensure a saturated solution is formed.

-

Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

After the equilibration period, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Quantify the concentration of the dissolved compound using the chosen analytical method against a standard calibration curve.

-

Calculate the solubility in units such as mg/mL or mol/L.

This protocol should be repeated for each solvent of interest and at different temperatures if the temperature dependence of solubility is to be determined.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Workflow for solubility determination.

Data Summary and Interpretation

While specific quantitative data for 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol is not publicly available, a hypothetical summary table is presented below to illustrate how the results of the described experiments should be presented.

| Solvent | Solvent Type | Qualitative Solubility (at ~10-20 mg/mL) | Quantitative Solubility (mg/mL at 25°C) |

| Methanol | Protic | Soluble | To be determined |

| Ethanol | Protic | Soluble | To be determined |

| Dimethylformamide (DMF) | Aprotic Polar | Soluble | To be determined |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Soluble | To be determined |

| Acetonitrile (ACN) | Aprotic Polar | Sparingly Soluble | To be determined |

| Dichloromethane (DCM) | Aprotic Nonpolar | Sparingly Soluble | To be determined |

| Toluene | Aprotic Nonpolar | Insoluble | To be determined |

| Hexane | Aprotic Nonpolar | Insoluble | To be determined |

Interpretation of Expected Results:

-

High solubility in polar protic solvents (Methanol, Ethanol) is anticipated due to the hydrogen bonding capabilities of the hydroxyl group and the pyrimidine nitrogens.

-

Good solubility in aprotic polar solvents (DMF, DMSO) is also expected as these solvents can accept hydrogen bonds and have strong dipole moments to solvate the polar regions of the molecule.

-

Lower solubility in less polar solvents (DCM, Toluene, Hexane) is likely because the non-polar interactions with the tert-butyl group will be insufficient to overcome the strong intermolecular forces in the solid-state, which are dominated by the polar functional groups.

Conclusion

The is a key parameter for its successful application in research and development. While no specific data is currently available, a systematic experimental approach, guided by the theoretical principles of solubility, will provide the necessary information. This guide has outlined the predictive framework based on the molecule's structure and provided detailed protocols for both qualitative and quantitative solubility determination. The resulting solubility profile will be an invaluable tool for scientists working with this compound.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Solubility of Things. (n.d.). Pyrimidine.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- BenchChem. (n.d.).

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- (n.d.).

- (2025, August 6). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- (2023, August 31). Solubility of Organic Compounds.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. youtube.com [youtube.com]

Foreword: Unraveling the Therapeutic Potential of a Novel Pyrimidine Derivative

An In-depth Technical Guide to Predicting the Mechanism of Action of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol

To our fellow researchers, scientists, and drug development professionals, this guide delineates a strategic and multi-faceted approach to elucidating the mechanism of action (MoA) for the novel chemical entity, 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. The unique substitution pattern of this particular molecule—a sterically hindering tert-butyl group and a reactive chloromethyl moiety—suggests a potentially novel interaction with biological targets. This document provides a comprehensive, experience-driven framework for systematically exploring its therapeutic promise, from initial computational predictions to rigorous experimental validation.

Part 1: Foundational Analysis and In Silico Prediction

The journey to elucidating a compound's MoA begins with a thorough understanding of its structural and chemical properties, which inform the initial hypotheses. 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol (CAS: 94171-08-1) possesses distinct features that guide our predictive strategy[3][4]. The pyrimidine core is known to interact with a variety of biological targets through hydrogen bonding[5]. The tert-butyl group may influence binding affinity and selectivity through steric hindrance, while the chloromethyl group presents a reactive site for potential covalent interactions with target macromolecules.

Computational Target Prediction

Our initial step is to leverage computational tools to predict potential biological targets. This in silico approach is cost-effective and rapidly generates a landscape of possibilities to guide subsequent experimental work[6][7].

Experimental Protocol: In Silico Target Prediction

-

Ligand Preparation:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol: CC(C)(C)c1nc(CCl)cc(O)n1.

-

Convert the SMILES string to a 3D structure using molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

-

Target Prediction using Publicly Available Servers:

-

Submit the prepared ligand structure to multiple target prediction web servers. These platforms utilize algorithms based on chemical similarity, pharmacophore matching, and machine learning to predict protein targets[8].

-

Recommended Tools:

-

SwissTargetPrediction: Provides a list of probable targets based on 2D and 3D similarity to known ligands[9].

-

TAIGET: A web server for target identification and annotation that combines docking and machine learning models[10].

-

KinasePred: A computational tool specifically for predicting small-molecule kinase targets[11].

-

-

-

Data Analysis and Hypothesis Generation:

-

Consolidate the prediction results from all platforms.

-

Prioritize targets that are consistently predicted across multiple servers.

-

Categorize the predicted targets by protein family (e.g., kinases, GPCRs, nuclear receptors) and associated signaling pathways.

-

Based on this analysis, formulate initial hypotheses about the compound's MoA. For example, a high prevalence of predicted kinase targets would suggest a potential role as a kinase inhibitor.

-

Molecular Docking Studies

Once a prioritized list of potential targets is established, molecular docking simulations can provide insights into the putative binding modes and affinities[2][12][13][14][15].

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Download the 3D crystal structures of the prioritized target proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol from the previous step.

-

-

Docking Simulation:

-

Utilize molecular docking software (e.g., AutoDock Vina, Schrödinger Glide) to dock the ligand into the active site of each prepared protein target.

-

The docking algorithm will sample a wide range of ligand conformations and orientations within the binding pocket[12].

-

-

Analysis of Docking Results:

-

Analyze the predicted binding poses and scoring functions to estimate the binding affinity.

-

Visualize the ligand-protein interactions to identify key hydrogen bonds, hydrophobic interactions, and potential covalent bonds formed by the chloromethyl group.

-

Caption: In Silico Prediction Workflow.

Part 2: In Vitro Experimental Validation

The hypotheses generated from in silico studies must be rigorously tested through a battery of in vitro assays. This phase aims to confirm the predicted biological activity and further refine our understanding of the MoA.

Initial Phenotypic Screening: Cytotoxicity Assays

A fundamental first step is to assess the compound's effect on cell viability across a panel of relevant cell lines[16][17][18]. This provides a broad indication of its potential as, for example, an anticancer agent.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Select a panel of human cancer cell lines based on the in silico target predictions (e.g., if kinases involved in lung cancer are predicted, include lung cancer cell lines).

-

Culture the cells in appropriate media and conditions.

-

-

Compound Treatment:

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol for 48-72 hours. Include appropriate vehicle controls.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

-

| Cell Line | Predicted Target(s) | IC50 (µM) |

| A549 (Lung Carcinoma) | EGFR, ALK | Predicted Value |

| MCF-7 (Breast Cancer) | PI3K, Akt | Predicted Value |

| HCT116 (Colon Cancer) | MEK, ERK | Predicted Value |

| Table 1: Predicted Cytotoxicity of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol in various cancer cell lines. |

Target-Based Assays

If the in silico analysis and initial screening suggest a specific target class, such as protein kinases, direct enzymatic assays are crucial for validation[5][19].

Experimental Protocol: Kinase Inhibition Assay

-

Kinase Panel Screening:

-

Submit the compound to a commercial kinome profiling service (e.g., Promega's Kinase Selectivity Profiling Systems, AssayQuant's KinSight™) for screening against a broad panel of kinases at a fixed concentration (e.g., 10 µM)[20][21]. This provides an overview of the compound's selectivity[22][23][24].

-

-

Dose-Response Assays:

-

For any "hit" kinases identified in the initial screen, perform dose-response assays to determine the IC50 values.

-

These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

-

-

Mechanism of Inhibition Studies:

-

For the most potently inhibited kinases, conduct further enzymatic assays to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by varying both inhibitor and substrate (ATP) concentrations[25].

-

Cellular Mechanism of Action Assays

To understand how the compound affects cellular processes downstream of its target, a series of cell-based assays are employed.

Experimental Protocol: Apoptosis and Cell Cycle Analysis

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat a sensitive cell line with the compound at its IC50 concentration for 24-48 hours.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

-

Cell Cycle Analysis:

-

Treat cells as described above.

-

Fix the cells in ethanol and stain with PI.

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).

-

Caption: In Vitro Validation Workflow.

Part 3: Preclinical In Vivo Evaluation

Promising in vitro results warrant progression to in vivo models to assess the compound's efficacy and pharmacokinetic properties in a more complex biological system.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing effective in vivo efficacy studies[26][27][28].

Experimental Protocol: Murine Pharmacokinetic Study

-

Compound Administration:

-

Administer a single dose of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol to a cohort of mice via intravenous (IV) and oral (PO) routes.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration.

-

-

Bioanalysis:

-

Analyze the plasma samples using LC-MS/MS to determine the concentration of the compound over time.

-

-

Data Analysis:

-

Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

-

In Vivo Efficacy Studies

The ultimate preclinical validation of an anticancer agent is its ability to inhibit tumor growth in vivo.

Experimental Protocol: Xenograft Tumor Model

-

Model Establishment:

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

-

Administer the compound daily (or as determined by PK studies) via an appropriate route.

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic (PD) marker analysis (e.g., Western blot for phosphorylated target proteins).

-

-

Data Analysis:

-

Compare the tumor growth rates between the treatment and control groups to determine the extent of tumor growth inhibition.

-

Caption: In Vivo Evaluation Workflow.

Conclusion: A Roadmap to Discovery

This guide provides a systematic and logical framework for predicting and validating the mechanism of action of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol. By integrating computational predictions with a tiered approach to experimental validation, from simple cell-based assays to complex in vivo models, researchers can efficiently and effectively uncover the therapeutic potential of this novel compound. Each step is designed to build upon the last, ensuring a data-driven progression towards a comprehensive understanding of its biological activity.

References

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

-

Leader, A. M., GM, K., & Ju, Y. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Journal of the American Chemical Society, 144(4), 1632–1642. [Link]

-

Strohl, W. R. (2014). Beyond new chemical entities: Advancing drug development based on functional versatility of antibodies. mAbs, 6(3), 577–579. [Link]

-

Dong, E. K., & Kim, S. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 251–257. [Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

-

Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Wang, Y., Chen, Z., He, Z., & Cheng, F. (2019). In silico prediction of chemical mechanism of action via an improved network-based inference method. British journal of pharmacology, 176(18), 3535–3549. [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

-

Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

-

Wen, Y. F., & van der Graaf, P. H. (2024). Best practices for pharmacokinetic studies of new chemical entities. Clinical pharmacology and therapeutics, 115(5), 927–929. [Link]

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]

-

International Journal of Molecular Sciences. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Retrieved from [Link]

-

Wustner, D., Larsen, J. B., Færgeman, N. J., & Brewer, J. R. (2015). A DNA-Mediated Homogeneous Binding Assay for Proteins and Small Molecules. Journal of the American Chemical Society, 137(40), 12915–12922. [Link]

-

Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Retrieved from [Link]

-

Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Retrieved from [Link]

-

PLOS. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]

-

Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. Retrieved from [Link]

-

Combs, A. P., Kapoor, T. M., Feng, S., Chen, J. K., Daude-Snow, L. F., & Schreiber, S. L. (1996). Synthesis and screening of small molecule libraries active in binding to DNA. Proceedings of the National Academy of Sciences of the United States of America, 93(25), 14355–14360. [Link]

-

ResearchGate. (2025). Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. Retrieved from [Link]

-

Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]

-

Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

-

JSciMed Central. (2016). A Review on Molecular Docking: Novel Tool for Drug Discovery. Retrieved from [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell, 28(21), 2749–2753. [Link]

-

ResearchGate. (2019). Selected target prediction tools available on the Internet. Retrieved from [Link]

-

JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from [Link]

-

ResearchGate. (n.d.). Best Practices for Pharmacokinetic Studies of New Chemical Entities. Retrieved from [Link]

-

ResearchGate. (n.d.). In silico prediction of chemical mechanism-of-action via an improved network-based inference method. Retrieved from [Link]

-

PMC. (n.d.). Computational/in silico methods in drug target and lead prediction. Retrieved from [Link]

-

Semantic Scholar. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

IJPPR. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. Retrieved from [Link]

-

BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]

-

MDPI. (n.d.). An Exploration of Small Molecules That Bind Human Single-Stranded DNA Binding Protein 1. Retrieved from [Link]

-

Frontiers. (2022). TAIGET: A small-molecule target identification and annotation web server. Retrieved from [Link]

-

MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Retrieved from [Link]

-

Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]

-

PMC. (2024). Editorial: Novel compounds from chemistry to druggable candidates. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl 2-((4S,6R)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. Retrieved from [Link]

Sources

- 1. Beyond new chemical entities: Advancing drug development based on functional versatility of antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 94171-08-1|2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]

- 4. academic.oup.com [academic.oup.com]

- 5. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 6. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotech-asia.org [biotech-asia.org]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SwissTargetPrediction [swisstargetprediction.ch]

- 10. Frontiers | TAIGET: A small-molecule target identification and annotation web server [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Review on Molecular Docking: Novel Tool for Drug Discovery [jscimedcentral.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]

- 21. assayquant.com [assayquant.com]

- 22. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

- 23. KinomePro - Pamgene [pamgene.com]

- 24. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

- 25. semanticscholar.org [semanticscholar.org]

- 26. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 27. primescholars.com [primescholars.com]

- 28. researchgate.net [researchgate.net]

- 29. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 30. blog.crownbio.com [blog.crownbio.com]

- 31. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]

- 32. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]

A Technical Guide to Identifying the Biological Targets of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2][3][4][5][6] The compound 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol presents a unique chemical architecture, combining the established pharmacophore of a pyrimidine ring with a reactive chloromethyl group. This suggests the potential for covalent interaction with target proteins, a mechanism that can offer advantages in terms of potency and duration of action.[7][8][9][10] This guide provides a comprehensive, technically-driven framework for identifying and validating the potential biological targets of this compound, leveraging a multi-pronged approach that integrates computational, biochemical, and cell-based methodologies.

Structural and Mechanistic Considerations

A thorough understanding of the molecule's structural features is paramount to hypothesizing its potential biological targets.

-

The Pyrimidine Core: The pyrimidine ring is a well-established "privileged scaffold" in drug discovery, known to interact with a multitude of enzymes, particularly protein kinases.[11][12][13] Its nitrogen atoms can form key hydrogen bonds within the ATP-binding pockets of kinases, acting as a competitive inhibitor.[12][14]

-

The tert-Butyl Group: This bulky, hydrophobic group can contribute to binding affinity by occupying hydrophobic pockets within a target protein. Its presence can also influence the compound's selectivity profile.

-

The Chloromethyl Group: This is a key feature, as it can act as a "warhead" for targeted covalent inhibition.[7][8] The electrophilic carbon of the chloromethyl group can react with nucleophilic amino acid residues, such as cysteine, lysine, or histidine, on a target protein, forming a stable, irreversible bond.[7][15] This covalent interaction can lead to enhanced potency and a prolonged duration of action.[7][10]

Based on these structural features, we can hypothesize that 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol is a potential covalent inhibitor of protein kinases. The pyrimidine core would guide the molecule to the ATP-binding site, and the chloromethyl group would then react with a nearby nucleophilic residue.

Workflow for Target Identification and Validation

A systematic and multi-faceted approach is essential for the successful identification and validation of the biological targets of a novel compound. The following workflow outlines a logical progression from initial hypothesis testing to in-depth cellular characterization.

Caption: A multi-phase workflow for target identification.

Phase 1: Initial Target Class Screening

The initial phase focuses on broadly assessing the compound's interaction with the hypothesized target class: protein kinases.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

Rationale: TSA is a rapid and cost-effective method to screen for direct binding of a small molecule to a purified protein.[16][17][18][19] Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm). This assay will provide the first piece of evidence for a direct interaction between 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol and specific kinases.

Experimental Protocol:

-

Protein and Compound Preparation:

-

Obtain a panel of purified protein kinases.

-

Prepare a stock solution of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol in DMSO.

-

-

Assay Setup:

-

In a 96-well PCR plate, mix the purified kinase, SYPRO Orange dye (or another suitable fluorescent dye), and the test compound at various concentrations.[20]

-

Include appropriate controls (protein with DMSO, buffer only).

-

-

Thermal Denaturation:

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to generate a melting curve.

-

The midpoint of the transition is the Tm.

-

A significant increase in Tm in the presence of the compound indicates binding.

-

| Parameter | Description |

| Protein Concentration | 1-5 µM |

| Compound Concentration | 0.1 - 100 µM (serial dilution) |

| Dye | SYPRO Orange (5X final concentration) |

| Temperature Range | 25°C to 95°C (ramp rate of 1°C/minute) |

Table 1: Typical Parameters for a Thermal Shift Assay.

Kinome Profiling

Rationale: To broaden the search and identify potential kinase targets in a high-throughput manner, a kinome-wide profiling study is recommended. Several commercial services offer screening against large panels of kinases.[21][22][23][24][25] This will provide a selectivity profile of the compound and identify the most potent kinase interactions.

Experimental Protocol (General Outline):

-

Compound Submission:

-

Provide a sample of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol to a specialized contract research organization (CRO).

-

-

Kinase Activity Assays:

-

The CRO will perform in vitro kinase activity assays using a large panel of purified kinases (e.g., >300 kinases).

-

Assays are typically run at a fixed concentration of the compound (e.g., 1 µM or 10 µM) and at the ATP Km for each kinase.

-

-

Data Analysis:

-

The results are usually reported as the percentage of kinase inhibition at the tested concentration.

-

Follow-up dose-response curves are generated for the most promising hits to determine their IC50 values.

-

Phase 2: Hit Validation and Direct Target Engagement in a Cellular Context

Once promising kinase hits are identified in biochemical assays, it is crucial to confirm that the compound engages these targets within a cellular environment.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful technique for verifying target engagement in intact cells or cell lysates.[26][27][28][29][30] Similar to TSA, it relies on the principle of ligand-induced thermal stabilization of the target protein.[27][29] A positive CETSA® result provides strong evidence that the compound can penetrate the cell membrane and bind to its intended target in a physiological context.

Experimental Protocol:

-

Cell Treatment:

-

Treat cultured cells with 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol or a vehicle control (DMSO) for a defined period.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Quantify the amount of the target kinase remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or an immunoassay.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature.

-

A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

-

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

Phase 3: Unbiased Target Identification and Pathway Analysis

While the initial phases focus on a hypothesized target class, an unbiased approach is necessary to identify all potential targets of the compound, including any off-target interactions.

Chemical Proteomics: Activity-Based Protein Profiling (ABPP)